molecular formula C20H10Ag2O5 B12772313 Fluorescein silver CAS No. 25931-86-6

Fluorescein silver

Katalognummer: B12772313
CAS-Nummer: 25931-86-6
Molekulargewicht: 546.0 g/mol
InChI-Schlüssel: SHFAFEZLBIWABL-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fluorescein silver is a compound that combines the properties of fluorescein, a widely used fluorescent dye, with silver, known for its antimicrobial and catalytic properties. This combination results in a compound with unique optical and chemical characteristics, making it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Fluorescein silver can be synthesized by reacting fluorescein with silver nitrate in an aqueous medium. The reaction typically involves dissolving fluorescein in a suitable solvent, such as ethanol or water, and then adding a solution of silver nitrate. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve more sophisticated techniques to ensure high purity and yield. Methods such as controlled precipitation, solvent extraction, and recrystallization are commonly employed. Additionally, the use of stabilizing agents and surfactants can help in achieving a consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

Fluorescein silver undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxidation states of silver, which can alter its fluorescence properties.

    Reduction: The compound can be reduced to metallic silver, which may affect its optical characteristics.

    Substitution: this compound can participate in substitution reactions where the silver ion is replaced by other metal ions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.

    Substitution: Metal salts like copper sulfate and zinc chloride can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of silver oxide and other silver compounds.

    Reduction: Formation of metallic silver.

    Substitution: Formation of metal-fluorescein complexes with different metal ions.

Wissenschaftliche Forschungsanwendungen

Fluorescein silver has a wide range of applications in scientific research, including:

    Chemistry: Used as a fluorescent probe for detecting metal ions and studying chemical reactions.

    Biology: Employed in bio-imaging and as a marker for tracking cellular processes.

    Medicine: Utilized in diagnostic imaging and as an antimicrobial agent in wound dressings.

    Industry: Applied in the development of sensors and as a catalyst in various chemical processes.

Wirkmechanismus

The mechanism of action of fluorescein silver involves its ability to interact with biological molecules and metal ions. The fluorescence properties of fluorescein allow it to act as a probe, while the silver component provides antimicrobial activity. The compound can bind to specific molecular targets, such as proteins and nucleic acids, and participate in redox reactions, leading to its diverse effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Fluorescein: A widely used fluorescent dye with applications in bio-imaging and chemical sensing.

    Silver Nanoparticles: Known for their antimicrobial properties and used in various medical and industrial applications.

    Rhodamine B: Another fluorescent dye with similar applications to fluorescein but different spectral properties.

Uniqueness of Fluorescein Silver

This compound combines the fluorescence properties of fluorescein with the antimicrobial and catalytic properties of silver, making it a unique compound with multifunctional capabilities. This combination allows for simultaneous imaging and antimicrobial action, which is not possible with fluorescein or silver nanoparticles alone.

Eigenschaften

CAS-Nummer

25931-86-6

Molekularformel

C20H10Ag2O5

Molekulargewicht

546.0 g/mol

IUPAC-Name

disilver;2-(3-oxido-6-oxoxanthen-9-yl)benzoate

InChI

InChI=1S/C20H12O5.2Ag/c21-11-5-7-15-17(9-11)25-18-10-12(22)6-8-16(18)19(15)13-3-1-2-4-14(13)20(23)24;;/h1-10,21H,(H,23,24);;/q;2*+1/p-2

InChI-Schlüssel

SHFAFEZLBIWABL-UHFFFAOYSA-L

Kanonische SMILES

C1=CC=C(C(=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)[O-])C(=O)[O-].[Ag+].[Ag+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.